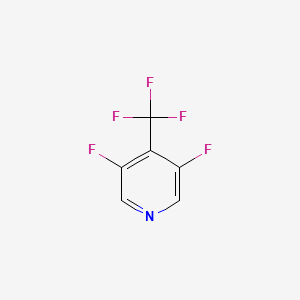
3,5-Difluoro-4-(trifluoromethyl)pyridine
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)pyridine is a compound that contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 3,5-Difluoro-4-(trifluoromethyl)pyridine is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)pyridine are characterized by its solid form . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Molecular Structure Analysis
Research involving the molecular structure analysis of related compounds, such as 3,5-dichloro-2,6-difluoro-4-X-pyridine derivatives, has utilized nuclear quadrupole resonance spectra and quantum chemical calculations. These studies have facilitated the prediction of molecular conformations, demonstrating the compound's utility in structural chemistry and materials science (Redshaw & Orville-Thomas, 1979).
Synthetic Applications
3,5-Difluoro-4-(trifluoromethyl)pyridine and its derivatives have been extensively applied in the synthesis of various functional molecules. These applications include the preparation of multifunctional pyridine derivatives, highlighting the compound's versatility as a building block in organic synthesis (Benmansour et al., 2001). The compound's reactivity and functionalization have been further explored through metalation and subsequent carboxylation or functionalization, offering insights into regioselective synthesis strategies (Schlosser & Marull, 2003).
Structural Characterization
In-depth structural characterization of 3,5-Difluoro-4-(trifluoromethyl)pyridine derivatives has been achieved through various techniques, including X-ray diffraction. These studies have elucidated complex structures, such as the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, revealing intricate hydrogen-bonding networks and molecular geometries (Chernov'yants et al., 2011).
Chemical Reactions and Catalysis
The compound has also been investigated for its role in chemical reactions and as a catalyst in various synthetic processes. For example, research into the reactions of trifluoromethylpyridines with alkyllithium reagents has uncovered directing effects of the trifluoromethyl groups, contributing valuable knowledge to the field of catalytic chemistry (Porwisiak & Dmowski, 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTP) is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the compound is used in the protection of crops from pests , suggesting that its targets could be specific enzymes or receptors in pests that interfere with their physiological processes.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include dftp, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that DFTP may interact with its targets in a way that exploits these properties, leading to changes in the targets’ function.
Pharmacokinetics
The physicochemical properties of fluorine and pyridine moieties in tfmp derivatives, including dftp, may influence their pharmacokinetic properties . For instance, the presence of fluorine atoms can enhance the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
Given its use in agrochemicals, it’s likely that dftp interferes with the physiological processes of pests, leading to their eradication or control .
properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKAPTOVFHLDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402715.png)
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)
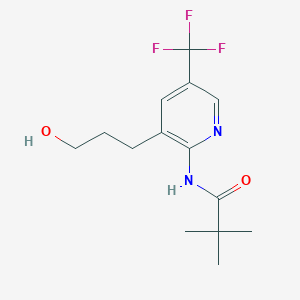
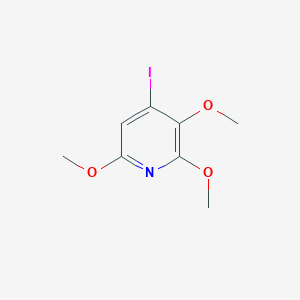

![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)

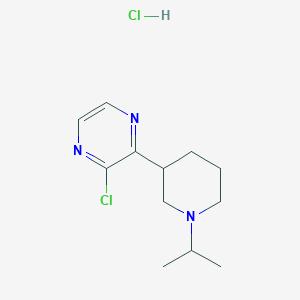
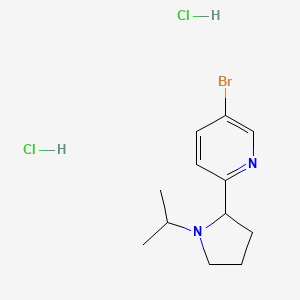
![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)